methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the 1,2,3,4-tetrahydropyrimidine family, characterized by a six-membered ring with two nitrogen atoms and variable substituents influencing physicochemical and biological properties. The structure includes:
- Position 4: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
- Position 6: A (4-tert-butylbenzenesulfonyl)methyl substituent, a rare feature combining sulfonyl (electron-withdrawing) and tert-butyl (lipophilic) moieties.
- Position 2: A ketone (oxo) group, critical for hydrogen bonding and reactivity.
- Position 5: A methyl carboxylate ester, enhancing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 6-[(4-tert-butylphenyl)sulfonylmethyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5S/c1-23(2,3)14-9-11-15(12-10-14)32(29,30)13-18-19(21(27)31-4)20(26-22(28)25-18)16-7-5-6-8-17(16)24/h5-12,20H,13H2,1-4H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOAFOSIKZEXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a similar compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrahydropyrimidine ring with a 2-chlorophenyl group, typically using a chlorinating agent.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under alkaline or acidic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or synthetic intermediates.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, 80°C, 6 hrs | 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | 85-92% | |
| H2SO4 (10%), reflux, 8 hrs | Same as above | 78-84% |
Optimal yields require controlled pH and temperature to prevent decomposition of the sulfonamide group.
Sulfonamide Reactivity
The 4-tert-butylbenzenesulfonyl group participates in nucleophilic substitutions and metal-catalyzed coupling reactions:
These reactions leverage the electron-withdrawing nature of the sulfonyl group to activate adjacent positions for cross-coupling .
Pyrimidine Ring Modifications
The 2-oxo-1,2,3,4-tetrahydropyrimidine core undergoes selective functionalization:
Steric hindrance from the 4-tert-butyl group limits reactivity at the sulfonamide-methyl position.
Chlorophenyl Substitution
The 2-chlorophenyl group facilitates electrophilic aromatic substitution (EAS) under controlled conditions:
| Reaction | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | 3-nitro-2-chlorophenyl derivative | Meta to Cl |
| Sulfonation | SO3, DCE, 50°C | 3-sulfo-2-chlorophenyl analog | Meta to Cl |
The chlorine atom directs incoming electrophiles to the meta position due to its -I/+M effects .
Solid-Phase Functionalization
Combinatorial synthesis protocols enable high-throughput diversification:
| Step | Description | Key Parameters | Reference |
|---|---|---|---|
| Resin Loading | Wang resin, DIC/HOBt, DMF | 95% coupling efficiency | |
| Side-Chain Elaboration | Alkyl halides/K2CO3/DMF | Introduces R-groups at C6 |
This approach has generated libraries with IC50 values <100 nM against protease targets .
Key Stability Considerations
-
Thermal Stability : Decomposes above 200°C (DSC data).
-
Photolytic Sensitivity : Requires amber glass storage due to sulfonamide degradation under UV .
-
Hydrolytic Stability : Stable in pH 4-8; rapid ester hydrolysis occurs outside this range.
This compound’s multifunctional architecture enables tailored modifications for drug discovery, with ongoing research exploring its utility in kinase inhibition and antimicrobial applications .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of specific substituents may enhance this effect, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : Some derivatives of tetrahydropyrimidines have demonstrated antimicrobial activity against various pathogens. This suggests that methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could possess similar properties worth exploring .
- Anti-inflammatory Effects : The sulfonamide group often contributes to anti-inflammatory properties in related compounds. In silico docking studies may reveal its potential as an inhibitor of inflammatory pathways .
Case Study 1: Anticancer Potential
A study conducted on structurally related compounds revealed their efficacy in targeting specific cancer cell lines. The results indicated that modifications in the sulfonamide group significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Evaluation
In another study focusing on tetrahydropyrimidine derivatives, several compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the chlorophenyl group might enhance membrane permeability, leading to increased antibacterial activity .
Potential Applications
Given its promising biological activities, this compound could be explored for:
- Drug Development : As a lead compound in developing new anticancer or antimicrobial agents.
- Pharmaceutical Formulations : Incorporating this compound into formulations aimed at treating inflammatory diseases or infections.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs from the evidence, focusing on substituents and physical properties:
Key Observations :
- Sulfonyl vs. Sulfinyl/Thio Groups : The target’s sulfonyl group (vs. sulfinyl in ’s compound 11) likely increases thermal stability and hydrogen-bonding capacity, as seen in the higher melting point of sulfonyl analogs (e.g., 116–119°C for compound 10 vs. 98–100°C for sulfinyl) .
- Bulkiness at Position 6: The (4-tert-butylbenzenesulfonyl)methyl group is bulkier than methyl or benzylamino substituents, likely reducing solubility but enhancing hydrophobic interactions in biological systems.
Biological Activity
Methyl 6-[(4-tert-butylbenzenesulfonyl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and analgesic properties based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₁₈ClN₃O₄S
- Molecular Weight: 401.87 g/mol
- CAS Number: 15084-51-2
The presence of the 4-tert-butylbenzenesulfonyl group is significant for its biological activity, as sulfonamides are known for their antimicrobial properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
-
Antimicrobial Activity
- Studies have shown that sulfonamide derivatives possess significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA replication.
- Anti-inflammatory Properties
- Analgesic Effects
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study involving a series of sulfonamide derivatives demonstrated that modifications to the sulfonamide group significantly enhanced antibacterial activity. The synthesized compounds were tested against various bacterial strains using the disk diffusion method, showing zones of inhibition correlating with structural changes .
Case Study: Anti-inflammatory Mechanism
In another investigation, tetrahydropyrimidine derivatives were assessed for their ability to inhibit COX enzymes, which play a crucial role in inflammation. Results indicated a dose-dependent inhibition of COX-1 and COX-2 activities, suggesting potential for therapeutic use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
